5alpha-Dihydronandrolone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

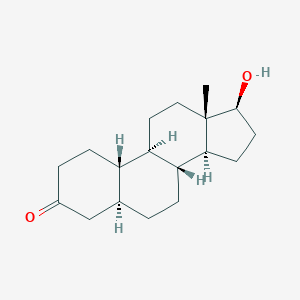

(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVBIEJVJWNXBU-PNOKGRBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931866 |

Source

|

| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434-85-1 |

Source

|

| Record name | 17β-Hydroxy-5α-estran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Hydroxy-5alpha-estran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-DIHYDRONANDROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5alpha-Dihydronandrolone: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5alpha-Dihydronandrolone (DHN), a key metabolite of the anabolic-androgenic steroid (AAS) nandrolone, represents a pivotal molecule in the understanding of steroid pharmacology. Unlike the 5alpha-reduction of testosterone which potentiates its androgenicity, the conversion of nandrolone to DHN results in a compound with significantly attenuated androgenic activity. This unique characteristic is largely responsible for the favorable anabolic-to-androgenic ratio of nandrolone, a trait that has been extensively explored in therapeutic and performance-enhancing contexts. This guide delves into the discovery and historical context of DHN, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of synthetic anabolic-androgenic steroids in the mid-20th century. Following the synthesis of testosterone in the 1930s, research efforts were directed towards creating analogues with dissociated anabolic (myotrophic) and androgenic (virilizing) effects. Nandrolone (19-nortestosterone), first synthesized in 1950, emerged as a promising candidate with a higher ratio of anabolic to androgenic activity compared to testosterone.[1]

The understanding of DHN's role evolved with the elucidation of steroid metabolism. The enzyme 5alpha-reductase, known to convert testosterone to the more potent androgen dihydrotestosterone (DHT), was also found to metabolize nandrolone.[2][3] However, seminal studies in the 1980s revealed that this metabolic conversion had the opposite effect on nandrolone's androgenicity. In vitro binding studies demonstrated that DHN has a considerably lower affinity for the androgen receptor (AR) than its parent compound, nandrolone.[2][4][5] This finding was a critical step in explaining the relatively low androgenic side effects of nandrolone in tissues with high 5alpha-reductase expression, such as the prostate and skin.[2][6]

The historical development of 19-norsteroids, including nandrolone and its metabolites, was driven by the pursuit of therapeutic agents for conditions such as anemia, osteoporosis, and muscle wasting syndromes.[1] The unique metabolic fate of nandrolone to the less androgenic DHN was a significant discovery that guided further drug development in this class of steroids.

Quantitative Data

The following tables summarize the key quantitative data comparing this compound with other relevant androgens.

Table 1: Relative Binding Affinity for the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) | Relative Binding Affinity (%) vs. Dihydrotestosterone (DHT) |

| Methyltrienolone (R1881) | 100 | 110 |

| Testosterone | 38 | 38 |

| 5alpha-Dihydrotestosterone (DHT) | 77 | 100 |

| Nandrolone | 75 | 92 |

| This compound (DHN) | 35 | 50 |

Data compiled from Bergink et al. (1985).[2][4]

Table 2: Comparative Anabolic and Androgenic Activity (Conceptual)

| Compound | Anabolic Activity (Myotrophic) | Androgenic Activity (Prostatic) | Anabolic-to-Androgenic Ratio |

| Testosterone | High | High | ~1:1 |

| 5alpha-Dihydrotestosterone (DHT) | High | Very High | <1:1 |

| Nandrolone | High | Moderate | >1:1 |

| This compound (DHN) | Low to Moderate | Low | Favorable (Hypothesized) |

Note: Specific quantitative data from standardized Hershberger assays for DHN is limited in publicly available literature. The table reflects the generally accepted qualitative understanding of its activity profile based on receptor binding data and its role as a metabolite.

Experimental Protocols

Synthesis of this compound (Conceptual Protocol)

Materials:

-

Nandrolone

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas source

-

Reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvents

Procedure:

-

Dissolve nandrolone in the anhydrous solvent in the reaction vessel.

-

Add the Pd/C catalyst to the solution. The amount of catalyst is typically a percentage of the substrate weight.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Androgen Receptor Binding Assay (Competitive Binding)

This protocol outlines a competitive binding assay to determine the relative affinity of DHN for the androgen receptor.

Materials:

-

Cytosolic extract containing the androgen receptor (e.g., from rat prostate)

-

Radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-DHT)

-

Unlabeled competitor steroids (DHN, nandrolone, testosterone, DHT) at various concentrations

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxylapatite slurry or dextran-coated charcoal for separation of bound and free ligand

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor steroids.

-

In assay tubes, combine the cytosolic extract, a fixed concentration of the radiolabeled androgen, and varying concentrations of the unlabeled competitor steroids.

-

Include control tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen and a large excess of unlabeled steroid (non-specific binding).

-

Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the bound from the free radiolabeled ligand using either hydroxylapatite or dextran-coated charcoal.

-

Quantify the radioactivity of the bound fraction by liquid scintillation counting.

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the relative binding affinity (RBA) of DHN compared to a reference steroid (e.g., DHT).

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay to assess the anabolic and androgenic properties of a substance.

Materials:

-

Immature, castrated male rats (e.g., Sprague-Dawley or Wistar)

-

Test substance (DHN) dissolved in a suitable vehicle (e.g., corn oil)

-

Reference androgen (e.g., testosterone propionate)

-

Vehicle control

-

Animal caging and husbandry supplies

-

Analytical balance for organ weighing

Procedure:

-

Acclimate the castrated rats for a period after surgery.

-

Divide the animals into experimental groups: vehicle control, reference androgen, and different dose levels of the test substance.

-

Administer the test substance and controls daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.

-

Record body weights daily.

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect and weigh specific androgen-sensitive tissues. These typically include:

-

Androgenic indicators: Ventral prostate, seminal vesicles (with coagulating glands).

-

Anabolic indicator: Levator ani muscle.

-

-

Calculate the relative organ weights (organ weight / body weight).

-

Statistically compare the organ weights of the treated groups to the vehicle control group to determine the androgenic and anabolic effects of DHN.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nandrolone

Caption: Metabolic conversion of nandrolone to this compound.

Androgen Receptor Signaling

Caption: Simplified androgen receptor signaling pathway.

Experimental Workflow for Hershberger Assay

Caption: Workflow of the Hershberger bioassay.

Conclusion

This compound stands as a testament to the intricate nature of steroid pharmacology, where subtle structural modifications and metabolic conversions can dramatically alter biological activity. Its discovery was a pivotal moment in the development of anabolic steroids, providing a clear biochemical explanation for the dissociated anabolic and androgenic effects observed with nandrolone. For researchers and drug development professionals, the study of DHN continues to offer valuable insights into androgen receptor interactions and the design of selective androgen receptor modulators (SARMs). The experimental protocols and data presented in this guide provide a foundational resource for further investigation into this important and historically significant steroid metabolite.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. Template:Relative affinities of nandrolone and related steroids at the androgen receptor - Wikipedia [en.wikipedia.org]

- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

The Biosynthesis of 5α-Dihydronandrolone from Nandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting the anabolic-androgenic steroid (AAS) nandrolone into its 5α-reduced metabolite, 5α-dihydronandrolone (5α-DHN). This metabolic conversion is a critical determinant of nandrolone's pharmacological profile, significantly influencing its tissue selectivity and anabolic-to-androgenic ratio. This document details the enzymatic machinery responsible for this transformation, presents available quantitative data on enzyme kinetics and receptor binding affinities, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

Nandrolone (19-nortestosterone) is a synthetic AAS derived from testosterone. Its clinical applications have included the treatment of anemia, osteoporosis, and cachexia. A key feature of nandrolone is its favorable anabolic-to-androgenic ratio compared to testosterone. This characteristic is largely attributed to the metabolic fate of nandrolone in androgen-sensitive tissues. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) by the enzyme 5α-reductase, nandrolone is metabolized by the same enzyme to 5α-dihydronandrolone (5α-DHN), a metabolite with significantly weaker androgenic activity than the parent compound.[1][2][3] This local inactivation in tissues with high 5α-reductase expression, such as the prostate and skin, is a cornerstone of nandrolone's pharmacological profile.[1][4] Understanding the intricacies of this biosynthetic pathway is paramount for the development of novel selective androgen receptor modulators (SARMs) and for elucidating the mechanisms of action of existing androgens.

The Core Biosynthetic Pathway

The conversion of nandrolone to 5α-dihydronandrolone is a single-step enzymatic reaction catalyzed by the 5α-reductase enzyme family (EC 1.3.1.22).[1][3] This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to reduce the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.[5][6]

There are three known isozymes of 5α-reductase:

-

SRD5A1 (Type 1): Predominantly found in the skin (sebaceous glands) and liver.[7][8]

-

SRD5A2 (Type 2): Primarily located in androgenic tissues such as the prostate, seminal vesicles, and hair follicles.[7][8]

-

SRD5A3 (Type 3): Involved in protein N-glycosylation and also capable of steroid metabolism.[8][9]

While testosterone is a substrate for all three isozymes, the specific contributions of each isozyme to the metabolism of nandrolone are not as well-defined in the literature. However, the presence of 5α-reductase in tissues like the prostate is known to be a key site for the conversion of nandrolone to the less androgenic 5α-DHN.[4][10]

Visualizing the Pathway

Quantitative Data

Comparative Androgen Receptor Binding Affinity

The conversion of nandrolone to 5α-DHN leads to a significant reduction in binding affinity for the androgen receptor (AR). This is in stark contrast to the conversion of testosterone to DHT, where the affinity is increased.[4][11]

| Compound | Relative Binding Affinity (RBA) to Androgen Receptor |

| Dihydrotestosterone (DHT) | High |

| Testosterone | Moderate |

| Nandrolone | Moderate |

| 5α-Dihydronandrolone (5α-DHN) | Low |

Note: This table represents a qualitative summary based on multiple sources. Specific IC50 or Kd values for nandrolone and 5α-DHN from a single comparative study are not consistently reported.

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to the study of the biosynthesis of 5α-dihydronandrolone. These protocols are based on methodologies reported for other androgens and may require optimization for specific studies with nandrolone.

In Vitro Conversion of Nandrolone by 5α-Reductase

This protocol describes a method for assessing the conversion of nandrolone to 5α-dihydronandrolone using a source of 5α-reductase, such as rat liver or prostate microsomes, or cells engineered to express a specific 5α-reductase isozyme.

Materials:

-

Nandrolone

-

5α-Dihydronandrolone standard

-

Rat liver or prostate microsomes (or recombinant 5α-reductase)

-

NADPH

-

Phosphate buffer (pH 6.5-7.0)

-

Ethyl acetate or other suitable organic solvent for extraction

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Preparation: Prepare microsomes from rat liver or prostate tissue through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation (or recombinant enzyme), phosphate buffer, and NADPH.

-

Initiation of Reaction: Add nandrolone (dissolved in a small amount of ethanol or DMSO) to the reaction mixture to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.

-

Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Use a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water) to separate nandrolone and 5α-dihydronandrolone. Monitor the elution profile using a UV detector at a wavelength of approximately 240 nm.

-

Quantification: Compare the peak area of the product to a standard curve generated with known concentrations of 5α-dihydronandrolone to determine the amount of product formed.

Androgen Receptor Competitive Binding Assay

This protocol is a generalized method to determine the relative binding affinity of nandrolone and 5α-dihydronandrolone to the androgen receptor.

Materials:

-

Source of androgen receptors (e.g., rat prostate cytosol, or recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)

-

Nandrolone and 5α-dihydronandrolone (unlabeled competitors)

-

Dextran-coated charcoal

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation of AR-containing cytosol: Homogenize rat prostate tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction rich in androgen receptors.

-

Competitive Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled androgen with the AR-containing cytosol in the presence of increasing concentrations of either unlabeled nandrolone or 5α-dihydronandrolone.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for an extended period (e.g., 18-24 hours).

-

Separation of Bound and Unbound Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled androgen.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the AR-bound radiolabeled androgen.

-

Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled androgen against the logarithm of the competitor concentration. From this competition curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The relative binding affinity can then be calculated by comparing the IC50 values of the test compounds.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining 5α-reductase activity and the logical relationship in the metabolism and action of nandrolone.

Conclusion

The biosynthesis of 5α-dihydronandrolone from nandrolone via 5α-reductase is a pivotal metabolic pathway that defines the pharmacological character of nandrolone. The resulting metabolite, 5α-DHN, exhibits reduced androgenicity, contributing to the separation of anabolic and androgenic effects observed with nandrolone administration. This technical guide has provided a comprehensive overview of this pathway, including the enzymatic processes, available quantitative data, and detailed experimental protocols. Further research to delineate the specific roles of 5α-reductase isozymes in nandrolone metabolism and to acquire more precise quantitative data will be invaluable for the future design of tissue-selective androgens with improved therapeutic profiles.

References

- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nandrolone decanoate interferes with testosterone biosynthesis altering blood-testis barrier components [iris.unict.it]

- 7. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention | PLOS One [journals.plos.org]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties and stereochemistry of 5alpha-Dihydronandrolone

An In-depth Technical Guide to 5α-Dihydronandrolone: Physicochemical Properties and Stereochemistry

Introduction

5α-Dihydronandrolone (5α-DHN) is a naturally occurring anabolic-androgenic steroid (AAS) and a principal metabolite of the synthetic steroid nandrolone (19-nortestosterone).[1] It is formed through the action of the 5α-reductase enzyme, a process analogous to the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] However, the metabolic outcome for nandrolone is markedly different. Unlike the potentiation seen with testosterone's conversion to DHT, the 5α-reduction of nandrolone to 5α-DHN results in a compound with significantly weaker androgenic activity.[1] This guide provides a comprehensive overview of the physicochemical properties, stereochemistry, biological activity, and key experimental methodologies related to 5α-DHN for researchers and drug development professionals.

Physicochemical Properties

5α-Dihydronandrolone is an estrane steroid characterized by the absence of a methyl group at the C-19 position, a feature inherited from its precursor, nandrolone.[2] Its key physicochemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (5S,8R,9R,10S,13S,14S,17S)-17-Hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | [1][3] |

| Synonyms | DHN, 5α-DHN, 5α-dihydro-19-nortestosterone, 5α-estran-17β-ol-3-one | [1][4] |

| Molecular Formula | C₁₈H₂₈O₂ | [1][5] |

| Molecular Weight | 276.420 g/mol | [1] |

| CAS Number | 1434-85-1 | [1][2] |

| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@H]3CCC(=O)C4 | [1][3] |

| InChI Key | RHVBIEJVJWNXBU-PNOKGRBDSA-N | [2][5] |

Stereochemistry and Conformational Analysis

The stereochemistry of 5α-DHN is critical to its biological function, particularly its interaction with the androgen receptor. The molecule possesses seven defined stereocenters.[5]

The defining characteristic is the "5α" configuration. This denotes that the hydrogen atom at carbon-5 is on the opposite side of the steroid nucleus relative to the methyl group at carbon-10. This results in a "trans" fusion of the A and B rings of the steroid, leading to a relatively flat, planar molecular structure.[6] This conformation is a direct result of the stereospecific reduction of the C4-C5 double bond in nandrolone by the 5α-reductase enzyme.[2][6] The planarity of the A/B ring junction significantly influences how the ligand fits into the binding pocket of the androgen receptor. While detailed conformational analyses specific to 5α-DHN are not extensively published, studies on similar 5α-reduced androgens confirm that this flattened profile is a key determinant of receptor interaction and subsequent biological activity.[7]

Biological Activity and Signaling Pathway

The biological significance of 5α-DHN lies in its comparatively weak androgenic activity relative to its parent compound, nandrolone. This contrasts sharply with the testosterone-to-DHT metabolic pathway, where 5α-reduction dramatically amplifies androgenic potency.

Enzymatic Formation

5α-DHN is synthesized from nandrolone by the 5α-reductase (SRD5A) family of enzymes, which utilize NADPH as a cofactor.[2][6] These enzymes are prominently expressed in "androgenic" tissues such as the prostate, skin, and hair follicles.[1] Therefore, in these tissues, nandrolone is readily converted to 5α-DHN.

Androgen Receptor Binding

The primary mechanism of action for androgens is binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] The binding affinity of 5α-DHN for the AR is considerably lower than that of nandrolone and significantly weaker than that of testosterone and DHT.[1][2] This reduced affinity is the molecular basis for its attenuated androgenic effects.

| Compound | Relative Binding Affinity (%) for Androgen Receptor |

| Dihydrotestosterone (DHT) | 100 |

| Nandrolone | 92 |

| 5α-Dihydronandrolone (5α-DHN) | 50 |

| Testosterone | 38 |

| (Data compiled from studies on human androgen receptors)[2] |

This differential metabolism and receptor affinity mean that in tissues rich in 5α-reductase, nandrolone is effectively metabolized to a weaker androgen, leading to a local inactivation of its androgenic signal.[1] This is believed to be the primary reason for the favorable anabolic-to-androgenic ratio of nandrolone.[1]

Experimental Protocols and Methodologies

Synthesis

The synthesis of 5α-Dihydronandrolone from its precursor, nandrolone, primarily involves the stereospecific reduction of the Δ⁴ double bond (the double bond between C4 and C5).

General Protocol: Catalytic Hydrogenation

-

Dissolution: Nandrolone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A noble-metal catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen gas atmosphere (at or above atmospheric pressure) and stirred vigorously. The catalyst facilitates the addition of hydrogen across the C4-C5 double bond. The reaction is typically run at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether), to yield pure 5α-Dihydronandrolone.[8]

Analysis and Detection

The gold standard for the identification and quantification of 5α-DHN in biological matrices is chromatography coupled with mass spectrometry.[2]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS offers high sensitivity and specificity for steroid analysis.[2]

-

Sample Preparation (Extraction): 5α-DHN and other steroids are extracted from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization: Due to the low volatility of steroids, a derivatization step is required to make them suitable for GC analysis. This typically involves converting the hydroxyl and keto groups into more volatile trimethylsilyl (TMS) ethers/enols by reacting the extracted sample with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

-

GC Separation: The derivatized sample is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS) Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "molecular fingerprint" that allows for definitive identification and quantification.[2]

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is an alternative and increasingly popular method that often does not require derivatization, simplifying sample preparation. It offers excellent sensitivity and specificity, particularly when operated in tandem mass spectrometry (MS/MS) mode, which enhances selectivity by monitoring specific fragmentation transitions of the target analyte.

Conclusion

5α-Dihydronandrolone is a key metabolite in the pharmacology of nandrolone. Its distinct stereochemistry, resulting from the 5α-reduction of its precursor, leads to a molecule with a significantly lower affinity for the androgen receptor compared to nandrolone and other potent androgens like DHT. This property of metabolic inactivation in androgenic tissues is fundamental to the unique pharmacological profile of nandrolone. A thorough understanding of its physicochemical properties and the analytical methods for its detection is essential for research in endocrinology, drug metabolism, and sports anti-doping science.

References

- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 2. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]

- 3. 17beta-Hydroxy-5alpha-estran-3-one | C18H28O2 | CID 94202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5α-dihydronandrolone - Wikidata [wikidata.org]

- 5. GSRS [precision.fda.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Conformational analysis of synthetic androgens. IV. 1,2-seco-a-bisnor-5 alpha-androstan-17 beta-ol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

5alpha-Dihydronandrolone: A Technical Deep Dive into its Androgen Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5alpha-Dihydronandrolone (5α-DHN) is the 5α-reduced metabolite of the anabolic-androgenic steroid (AAS) nandrolone. Unlike the metabolism of testosterone to the more potent dihydrotestosterone (DHT), the conversion of nandrolone to 5α-DHN results in a compound with significantly lower affinity for the androgen receptor (AR). This metabolic pathway is a key determinant of the pharmacological profile of nandrolone, contributing to its reputation for a high ratio of anabolic to androgenic effects. This technical guide provides a comprehensive overview of the mechanism of action of 5α-DHN on the androgen receptor, including available binding affinity data, a detailed description of the canonical androgen signaling pathway, and standardized protocols for the experimental assessment of AR binding and transactivation.

Introduction

This compound (5α-DHN), also known as 5α-dihydro-19-nortestosterone, is a key metabolite of the synthetic anabolic steroid nandrolone. Its formation is catalyzed by the enzyme 5α-reductase, the same enzyme responsible for the conversion of testosterone to the highly potent androgen, dihydrotestosterone (DHT). However, the pharmacological outcome of this metabolic conversion is starkly different for nandrolone compared to testosterone. While 5α-reduction potentiates the androgenic activity of testosterone, it significantly attenuates the androgenic potential of nandrolone. This is because 5α-DHN is a much weaker agonist of the androgen receptor (AR) than its parent compound, nandrolone.[1]

This unique metabolic fate is central to the pharmacological profile of nandrolone, which is characterized by a favorable anabolic-to-androgenic ratio. In tissues with high concentrations of 5α-reductase, such as the prostate, skin, and hair follicles, nandrolone is effectively "inactivated" through its conversion to the less androgenic 5α-DHN.[1][2] This guide will delve into the molecular mechanisms underpinning the interaction of 5α-DHN with the androgen receptor, providing a technical resource for researchers in the fields of endocrinology, pharmacology, and drug development.

The Androgen Receptor Signaling Pathway

The biological effects of 5α-DHN, like all androgens, are mediated through the androgen receptor, a ligand-activated nuclear transcription factor. The canonical androgen signaling pathway can be summarized in the following steps:

-

Ligand Binding: 5α-DHN, being a steroid, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) that maintain it in an inactive state.

-

Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-DNA complex recruits co-regulatory proteins (coactivators or corepressors) to modulate the transcription of androgen-responsive genes, ultimately leading to a physiological response.

The primary mechanism through which 5α-DHN exerts its effects is by modulating the transcription of these target genes.[2] The binding of an androgen like 5α-DHN to the AR is the initiating step that causes the receptor to translocate to the cell nucleus and regulate gene expression.[2]

Quantitative Data on this compound-Androgen Receptor Interaction

The interaction of 5α-DHN with the androgen receptor is characterized by a lower binding affinity and reduced agonist activity compared to its parent compound, nandrolone, as well as to testosterone and its potent metabolite, DHT. While specific Ki, Kd, and EC50 values for 5α-DHN are not consistently reported across the readily available scientific literature, comparative data clearly illustrates its attenuated androgenicity.

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) vs. Metribolone (R1881) | Species |

| 5α-Dihydronandrolone | 35 | Rat |

| 5α-Dihydronandrolone | 50 | Human |

| Nandrolone | 75 | Rat |

| Nandrolone | 92 | Human |

| 5α-Dihydrotestosterone (DHT) | 77 | Rat |

| 5α-Dihydrotestosterone (DHT) | 100 | Human |

| Testosterone | 38 | Rat |

| Testosterone | 38 | Human |

Data compiled from studies on human and rat androgen receptors.

Table 2: Comparative Androgen Receptor Transactivation

| Compound | EC50 (nM) | Assay System |

| 5α-Dihydronandrolone | Not Widely Reported | - |

| 5α-Dihydrotestosterone (DHT) | 0.14 | Wild-Type AR |

| Dihydrotestosterone (DHT) | 9.7 | Transient transactivation assay in COS-7 cells |

| Dihydrotestosterone (DHT) | 0.7 | PSA assay |

EC50 values for DHT are provided from various studies for comparative context.[3][4]

Experimental Protocols

The characterization of 5α-DHN's interaction with the androgen receptor relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as 5α-DHN, to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) of 5α-DHN for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Unlabeled R1881 (for standard curve)

-

5α-Dihydronandrolone (test compound)

-

Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions to the required concentrations.

-

Preparation of Cytosol: Isolate AR-rich cytosol from the ventral prostates of castrated rats.

-

Assay Setup: In duplicate or triplicate, set up assay tubes containing:

-

A fixed concentration of [³H]-R1881.

-

Increasing concentrations of unlabeled 5α-DHN or the reference standard (unlabeled R1881).

-

A constant amount of cytosol protein.

-

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice. Centrifuge to pellet the HAP with the bound AR-ligand complex.

-

Washing: Wash the pellets multiple times with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final pellet in ethanol and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor (5α-DHN or R1881). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-R1881). The RBA is then calculated relative to the IC50 of the reference standard.

Androgen Receptor Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

Objective: To determine the potency (EC50) of 5α-DHN in activating the androgen receptor.

Materials:

-

Mammalian cell line (e.g., CHO-K1, HEK293)

-

Expression vector containing the human AR gene.

-

Reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

5α-Dihydronandrolone (test compound).

-

DHT (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Maintain the chosen cell line in appropriate culture conditions.

-

Transfection: Co-transfect the cells with the AR expression vector and the reporter vector using a suitable transfection method.

-

Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5α-DHN, a positive control (DHT), and a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein (luciferase).

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of 5α-DHN. Determine the EC50 value, which is the concentration of 5α-DHN that produces 50% of the maximal response.

Conclusion

The mechanism of action of this compound on the androgen receptor is characterized by a significantly lower binding affinity and reduced transactivation potential compared to its parent steroid, nandrolone, and to the primary androgens, testosterone and DHT. This metabolic "inactivation" in androgenic tissues is a cornerstone of nandrolone's pharmacological profile, contributing to its favorable anabolic-to-androgenic ratio. For researchers and drug development professionals, understanding this nuanced interaction is critical for the design and evaluation of novel androgens with specific therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of 5α-DHN and other androgenic compounds, facilitating a deeper understanding of their structure-activity relationships and therapeutic potential.

References

- 1. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 2. This compound | 1434-85-1 | Benchchem [benchchem.com]

- 3. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous presence and physiological role of 5alpha-Dihydronandrolone

An In-depth Technical Guide to the Endogenous Presence and Physiological Role of 5α-Dihydronandrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Dihydronandrolone (DHN), a major metabolite of the synthetic anabolic-androgenic steroid (AAS) nandrolone, is formed through the action of the 5α-reductase enzyme. Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a compound with significantly weaker androgenic activity. This guide provides a comprehensive overview of the current scientific understanding of DHN, focusing on its endogenous presence, physiological roles, and the methodologies used for its study. Quantitative data on its binding affinities and metabolic pathways are presented, along with detailed experimental protocols and signaling pathway visualizations to support further research and drug development.

Introduction

5α-Dihydronandrolone (5α-DHN or DHN), also known as 5α-dihydro-19-nortestosterone, is a naturally occurring steroid and a primary metabolite of nandrolone (19-nortestosterone)[1]. The conversion is catalyzed by the 5α-reductase enzyme, the same enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1]. This metabolic pathway is particularly active in tissues with high 5α-reductase expression, such as the prostate, skin, and hair follicles[1].

The physiological significance of DHN lies in its substantially reduced androgenic potency compared to its parent compound, nandrolone[1]. This characteristic is a key contributor to the high anabolic-to-androgenic ratio of nandrolone, as the conversion to a weaker androgen in target tissues mitigates some of the androgenic side effects[1]. This guide will delve into the specifics of DHN's endogenous presence, its physiological effects, and the analytical methods used to study this unique steroid metabolite.

Endogenous Presence of 5α-Dihydronandrolone

While 5α-DHN is a known metabolite of exogenously administered nandrolone, its presence as a naturally occurring endogenous steroid in humans is not well-quantified in the scientific literature. Nandrolone and its metabolites, including 19-norandrosterone and 19-noretiocholanolone, can be produced endogenously in very small amounts under specific physiological conditions[2]. Consequently, it is plausible that 5α-DHN is also present endogenously at very low concentrations, though specific data on its levels in various human tissues and fluids are scarce.

The formation of DHN is dependent on the presence of its precursor, nandrolone, and the activity of the 5α-reductase enzyme. Tissues with high expression of 5α-reductase are the primary sites of this conversion[1].

Table 1: Tissues with High 5α-Reductase Expression

| Tissue | Significance in DHN Formation |

| Prostate | A primary site for the conversion of androgens, leading to local inactivation of nandrolone into DHN. |

| Skin | Contributes to the local metabolism of androgens, influencing skin-related androgenic effects. |

| Hair Follicles | Involved in the metabolism of androgens that affect hair growth. |

| Liver | A major site of steroid metabolism, including the conversion of nandrolone. |

Physiological Role of 5α-Dihydronandrolone

The primary physiological role of 5α-DHN is characterized by its reduced androgenic activity compared to nandrolone. This is in stark contrast to the testosterone-to-DHT pathway, where 5α-reduction leads to a more potent androgen[1].

Androgen Receptor Binding and Activity

5α-DHN is a weaker agonist of the androgen receptor (AR) than nandrolone[1]. This reduced binding affinity is a central aspect of its physiological function.

Table 2: Relative Binding Affinities of Androgens to the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) to Human AR (hAR) |

| 5α-Dihydrotestosterone (DHT) | 100 |

| Nandrolone | 92 |

| 5α-Dihydronandrolone (DHN) | 50 |

| Testosterone | 38 |

Data adapted from Wikipedia, which cites a study by Bergink et al. (1985).[1]

This weaker binding translates to reduced androgenic signaling in tissues where nandrolone is converted to DHN.

Signaling Pathway

The formation of 5α-DHN from nandrolone represents a key step in the metabolic pathway of nandrolone.

Implications for Anabolic-to-Androgenic Ratio

The conversion of nandrolone to the less potent 5α-DHN in androgenic tissues is thought to be a primary reason for nandrolone's favorable high ratio of anabolic to androgenic effects[1]. While nandrolone exerts its anabolic effects in muscle tissue where 5α-reductase activity is lower, its androgenic effects in tissues like the prostate and skin are attenuated by its conversion to the weaker DHN.

Potential Neurosteroidal Effects

While the neurosteroidal effects of 5α-reduced metabolites of other steroid hormones, such as allopregnanolone (from progesterone) and 3α-androstanediol (from DHT), are well-documented as modulators of GABA-A receptors, specific research on the neuroactive properties of 5α-DHN is limited. Given its structure as a 5α-reduced steroid, it is plausible that DHN could have some interaction with neuronal receptors, but further investigation is required to confirm this.

Experimental Protocols

The following sections detail methodologies that can be adapted for the analysis and functional characterization of 5α-Dihydronandrolone.

Quantification of 5α-Dihydronandrolone in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantification of steroids in biological matrices.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) of Plasma

-

Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of DHN).

-

Protein Precipitation: Add 2 mL of acetonitrile, vortex, and centrifuge to pellet proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar impurities.

-

Elution: Elute the steroids with 3 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.

4.1.2. GC-MS Analysis

-

Derivatization: Due to the polar nature of steroids, derivatization is necessary to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

To the dried extract, add 50 µL of MSTFA and 10 µL of a catalyst (e.g., trimethyliodosilane/ammonium iodide).

-

Incubate at 60°C for 30 minutes.

-

-

GC Conditions (Adaptable):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions (Adaptable):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized 5α-DHN.

-

4.1.3. LC-MS/MS Analysis

-

Chromatography (Adaptable):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 40% to 95% B over 10 minutes.

-

-

MS/MS Conditions (Adaptable):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 5α-DHN.

-

Androgen Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of 5α-DHN to the androgen receptor.

-

Receptor Preparation: Prepare a cytosol fraction containing the androgen receptor from a suitable tissue source (e.g., rat prostate) or use a commercially available recombinant human androgen receptor.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Competition Assay:

-

In a microplate, incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with the receptor preparation in the presence of increasing concentrations of unlabeled 5α-DHN.

-

Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 5α-DHN to determine the IC50 value (the concentration of DHN that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

5α-Dihydronandrolone is a key metabolite of nandrolone that plays a crucial role in defining the pharmacological profile of its parent compound. Its significantly reduced androgenic activity, resulting from a lower binding affinity to the androgen receptor, is a primary reason for the favorable anabolic-to-androgenic ratio of nandrolone. While its endogenous presence at quantifiable levels remains to be definitively established, the methodologies for its detection and functional characterization are available through adaptation of existing steroid analysis protocols. Further research into the potential neurosteroidal effects and a more detailed elucidation of its downstream metabolic pathways will provide a more complete understanding of the physiological role of 5α-Dihydronandrolone. This guide provides a foundational resource for researchers and drug development professionals working in the field of androgens and steroid metabolism.

References

An In-depth Technical Guide to the Structural and Functional Differences Between 5alpha-Dihydronandrolone and Dihydrotestosterone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5alpha-Dihydronandrolone (DHN) and Dihydrotestosterone (DHT), focusing on the critical structural distinctions that govern their biochemical behavior and physiological effects.

Core Structural and Physicochemical Distinctions

The fundamental structural difference between this compound (DHN) and Dihydrotestosterone (DHT) lies at the C19 position of the steroid nucleus. DHT, a derivative of testosterone, possesses a methyl group at this position. In contrast, DHN, a derivative of nandrolone (19-nortestosterone), lacks this C19 methyl group.[1][2] This seemingly minor alteration has profound implications for the molecule's interaction with the androgen receptor (AR) and its subsequent metabolic fate.

Both molecules are 5α-reduced metabolites of their parent hormones, testosterone and nandrolone, respectively.[3][4] This 5α-reduction, catalyzed by the enzyme 5α-reductase, removes the C4-5 double bond, resulting in a planar A-ring and altering the steroid's three-dimensional shape.[5]

Table 1: Physicochemical Properties of DHN and DHT

| Property | This compound (DHN) | Dihydrotestosterone (DHT) |

| Systematic Name | (5α,17β)-17-Hydroxy-estran-3-one | (5α,17β)-17-Hydroxy-androstan-3-one |

| Molecular Formula | C18H28O2 | C19H30O2 |

| Molar Mass | 276.42 g/mol | 290.44 g/mol |

| Parent Compound | Nandrolone (19-Nortestosterone) | Testosterone |

Androgen Receptor (AR) Binding and Functional Activity

The primary mechanism of action for both DHN and DHT is binding to and activating the androgen receptor, a ligand-dependent nuclear transcription factor.[6] However, their affinities for the AR are markedly different, a direct consequence of their structural divergence.

DHT is a highly potent agonist of the androgen receptor.[7] Its affinity for the human AR is approximately 2-3 times higher than that of testosterone.[7] In contrast, the 5α-reduction of nandrolone to DHN results in a molecule that is a much weaker agonist of the AR than its parent compound.[3][4][8] This reduction in binding affinity for DHN is a key factor contributing to the high anabolic-to-androgenic ratio of nandrolone.[3][4]

Table 2: Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) for human AR (hAR) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 38 |

| Nandrolone | 92 |

| This compound (DHN) | 50 |

Data adapted from studies comparing relative affinities.[3]

Androgen Receptor Signaling Pathway

Upon binding by an agonist like DHT or DHN, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription.[9][10] The differential affinity of DHT and DHN for the AR directly impacts the efficiency of this process.

Caption: Canonical Androgen Receptor Signaling Pathway.

Comparative Metabolism

The metabolic pathways of DHT and DHN are crucial to understanding their tissue-specific effects. The key enzyme in both their formation and subsequent metabolism is 5α-reductase.[3][5] However, the consequences of this enzymatic action are opposing for testosterone and nandrolone.

-

Testosterone to DHT: 5α-reductase converts testosterone into the more potent androgen, DHT. This amplifies the androgenic signal in tissues with high 5α-reductase expression, such as the prostate, skin, and hair follicles.[5][11]

-

Nandrolone to DHN: Conversely, 5α-reductase converts nandrolone into the less potent androgen, DHN.[3][11] This effectively deactivates or weakens the androgenic signal in these same tissues, contributing to nandrolone's lower androgenic side effect profile.[1][5]

Following their formation, both DHT and DHN can be further metabolized and inactivated by hydroxysteroid dehydrogenases (HSDs). In the liver and other tissues, DHT is primarily reduced by 3α-HSD to 5α-androstane-3α,17β-diol (3α-diol), a metabolite with significantly lower affinity for the AR.[12][13][14] It is highly probable that DHN undergoes a similar inactivation pathway to form 19-nor-5α-androstane-3α,17β-diol.[11]

Caption: Comparative Metabolic Pathways of Testosterone and Nandrolone.

Key Experimental Protocols

The characterization and comparison of androgens like DHN and DHT rely on a suite of standardized in vitro and in vivo assays.

Protocol: Competitive Radioligand Binding Assay for AR

This in vitro assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the receptor.

Methodology:

-

Preparation of Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human AR protein.[15]

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., 20 nM [³H]-DHT) and the receptor source are incubated with serial dilutions of the unlabeled test compound (DHN or DHT).[16]

-

Separation: After reaching equilibrium, bound and free radioligand are separated. This can be achieved through various methods, such as dextran-coated charcoal adsorption or scintillation proximity assay (SPA).[16][17]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference standard (e.g., DHT).[18]

References

- 1. Introduction to AAS- DHT Derivatives + Nandrolone — Prep Coach UK [prepcoachuk.com]

- 2. reddit.com [reddit.com]

- 3. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 4. About: 5α-Dihydronandrolone [dbpedia.org]

- 5. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 8. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. This compound | 1434-85-1 | Benchchem [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5a-Androstanediol | Rupa Health [rupahealth.com]

- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 18. tandfonline.com [tandfonline.com]

The Pivotal Role of 5α-Dihydronandrolone in Defining Nandrolone's Anabolic to Androgenic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is renowned for its favorable anabolic to androgenic ratio, a characteristic that has rendered it a subject of significant interest in both therapeutic and illicit contexts. This high ratio is not an intrinsic property of the parent molecule alone but is critically determined by its metabolic conversion in androgen-sensitive tissues. This technical guide elucidates the central role of 5α-dihydronandrolone (DHN), the 5α-reduced metabolite of nandrolone, in modulating this crucial ratio. Through an examination of the enzymatic processes, receptor binding affinities, and resultant physiological effects, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The therapeutic and performance-enhancing effects of anabolic-androgenic steroids are mediated through their interaction with the androgen receptor (AR). The desired anabolic effects, such as increased muscle mass and protein synthesis, are often accompanied by undesirable androgenic side effects, including virilization, acne, and prostatic hyperplasia. The quest for AAS with a high anabolic to androgenic ratio has been a long-standing goal in drug development. Nandrolone stands out in this regard, exhibiting potent anabolic effects with attenuated androgenicity.[1] This dissociation of effects is primarily attributed to the tissue-specific metabolism of nandrolone by the enzyme 5α-reductase.[2][3]

Unlike testosterone, which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN), a significantly weaker androgen.[2][4] This metabolic pathway effectively leads to a deactivation of nandrolone's androgenic potential in tissues with high 5α-reductase expression, such as the prostate and skin, while its anabolic activity in skeletal muscle, a tissue with low 5α-reductase activity, remains pronounced.[5][6]

This guide will delve into the biochemical and physiological underpinnings of this phenomenon, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

The Enzymatic Conversion of Nandrolone

The conversion of nandrolone to DHN is catalyzed by the enzyme 5α-reductase. This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.

dot

This metabolic step is crucial in determining the androgenic potency of nandrolone in various tissues. Tissues with high concentrations of 5α-reductase, such as the prostate gland, skin, and hair follicles, will predominantly convert nandrolone to the less androgenic DHN.[3] Conversely, in skeletal muscle, where 5α-reductase activity is low, nandrolone can exert its anabolic effects directly through the androgen receptor.[5]

Androgen Receptor Signaling Pathway

The biological effects of androgens are mediated through the androgen receptor, a ligand-activated transcription factor. The general signaling pathway is as follows:

dot

Upon entering the cell, nandrolone or DHN binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[7] The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Quantitative Data: Receptor Binding Affinity and Anabolic-Androgenic Ratio

The differential effects of nandrolone and DHN are rooted in their varying affinities for the androgen receptor. The following tables summarize key quantitative data from various studies.

Table 1: Relative Binding Affinity to the Androgen Receptor

| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |

| Nandrolone | 154-155[10] |

| 5α-Dihydronandrolone (DHN) | Significantly lower than nandrolone[4] |

| Testosterone | ~50[10] |

| Dihydrotestosterone (DHT) | 100-200[10] |

Table 2: Anabolic and Androgenic Activity (Hershberger Assay in Rats)

| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Growth) | Anabolic:Androgenic Ratio |

| Testosterone Propionate | 100 | 100 | 1:1[1] |

| Nandrolone Phenylpropionate | High | Low | ~10:1[1] |

Note: The exact quantitative values for DHN's anabolic and androgenic activity are not consistently reported in a standardized format but are qualitatively understood to be significantly lower than nandrolone.

Experimental Protocols

A thorough understanding of the methodologies used to generate the data is crucial for its interpretation. The following are detailed protocols for key experiments.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[11][12]

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

Experimental Workflow:

dot

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically 21-22 days old at castration.[11]

-

Acclimation: Animals are allowed to acclimate for approximately 7 days post-castration.

-

Grouping: Rats are randomly assigned to treatment groups: a vehicle control group, a positive control group (e.g., testosterone propionate), and one or more test compound groups at varying doses.[13]

-

Administration: The test compound is administered daily for 10 consecutive days, typically via subcutaneous injection or oral gavage.[11]

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Tissue Collection: The following androgen-sensitive tissues are carefully dissected and weighed:

-

Data Analysis: The mean tissue weights for each group are calculated. The anabolic and androgenic activities are determined by comparing the tissue weights of the test compound groups to the control groups. The anabolic to androgenic ratio is then calculated.

Androgen Receptor Binding Assay

This in vitro assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.[15][16]

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from the ventral prostate of castrated rats, or a recombinant androgen receptor preparation.[17]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.[16]

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.

-

Separation: Unbound steroid is separated from the receptor-bound steroid using methods such as charcoal-dextran adsorption or precipitation with protamine sulfate.

-

Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of radioligand displaced against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined, which is inversely proportional to the binding affinity.

5α-Reductase Activity Assay

This assay measures the enzymatic activity of 5α-reductase by quantifying the conversion of a substrate to its 5α-reduced product.[18][19]

Objective: To determine the rate of conversion of nandrolone to DHN by 5α-reductase.

Methodology:

-

Enzyme Source: Microsomal fractions from tissues with high 5α-reductase activity, such as rat liver or prostate.[19][20]

-

Substrate: Radiolabeled nandrolone (e.g., [³H]-nandrolone).

-

Cofactor: NADPH is required for the enzymatic reaction.

-

Incubation: The enzyme preparation, substrate, and cofactor are incubated at 37°C for a specified time.

-

Extraction: The steroids are extracted from the incubation mixture using an organic solvent.

-

Separation: The substrate (nandrolone) and the product (DHN) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the spots or peaks corresponding to nandrolone and DHN is measured.

-

Data Analysis: The enzymatic activity is calculated based on the percentage of substrate converted to product per unit of time and protein concentration.

Conclusion

The favorable anabolic to androgenic ratio of nandrolone is not an inherent property but rather a consequence of its metabolic fate in androgen-sensitive tissues. The conversion of nandrolone to the significantly less androgenic 5α-dihydronandrolone by 5α-reductase is the key mechanism underlying its reduced androgenic side effects. This tissue-specific metabolic inactivation allows for potent anabolic effects in skeletal muscle while minimizing androgenic responses in tissues like the prostate and skin. A thorough understanding of this interplay between the parent compound, its metabolite, and tissue-specific enzymatic activity is paramount for the rational design and development of novel anabolic agents with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 5α-Dihydronandrolone - Wikipedia [en.wikipedia.org]

- 3. 5alpha-Dihydronandrolone | 1434-85-1 | Benchchem [benchchem.com]

- 4. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Quantification of the uncertainties in extrapolating from in vitro androgen receptor (AR) antagonism to in vivo Hershberger Assay endpoints and adverse reproductive development in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. epa.gov [epa.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Metabolic Journey of 5α-Dihydronandrolone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Dihydronandrolone (5α-DHN) is a significant metabolite of the anabolic-androgenic steroid (AAS) nandrolone. Unlike the activation of testosterone to the more potent dihydrotestosterone (DHT) via 5α-reductase, the conversion of nandrolone to 5α-DHN represents a pathway of local inactivation in androgen-sensitive tissues. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 5α-DHN in mammals, covering its formation, subsequent biotransformation, and excretion. This document details the enzymatic processes involved, summarizes available quantitative data, and provides established experimental protocols for the analysis of 5α-DHN and its metabolites.

Introduction